1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO6/c1-12-4-7-16-14(10-12)20(25)18-19(13-5-6-15(24)17(11-13)28-3)23(8-9-27-2)22(26)21(18)29-16/h4-7,10-11,19,24H,8-9H2,1-3H3 |
InChI Key |
KVGLNGQEEOFULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Biological Activity
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.295 g/mol |
| Density | N/A |
| LogP | 2.671 |
| Melting Point | N/A |
Antimicrobial Activity
Research has demonstrated that derivatives of the chromeno[2,3-c]pyrrole scaffold exhibit significant antibacterial properties. For instance, studies have indicated that compounds similar to this structure show activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed promising free radical scavenging activity, indicating its potential as a natural antioxidant . These properties are crucial for mitigating oxidative stress-related diseases.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests have shown that it can inhibit the proliferation of various cancer cell lines, although specific mechanisms remain to be fully elucidated . The potential for this compound to act as an anticancer agent aligns with findings from other related compounds within the chromeno-pyrrole family.
The biological effects of 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage .
- Antimicrobial Action : It is believed that the compound disrupts bacterial cell wall synthesis or function, leading to increased susceptibility of bacteria to environmental stresses .
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
